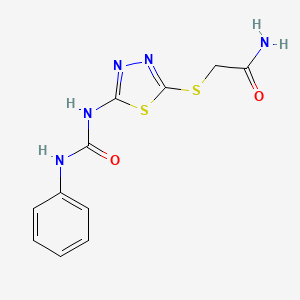![molecular formula C8H7Cl2N3 B2705659 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1296225-10-9](/img/structure/B2705659.png)
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1823331-38-9 . It has a molecular weight of 217.06 . This compound is solid at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C7H6Cl2N4/c1-2-13-3-4-5 (12-13)6 (8)11-7 (9)10-4/h3H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been explored in various studies . For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 217.06 .Aplicaciones Científicas De Investigación
Synthesis and Electrophilic Substitutions
A foundational aspect of 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine research involves its synthesis and subsequent modifications. A novel method for synthesizing pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines was developed, leveraging precursors similar to this compound. This method was found to facilitate electrophilic substitutions, yielding a series of derivatives with potential for further chemical and pharmacological investigations (Atta, 2011).
Antifungal Properties
Another significant application is in the development of antifungal agents. Compounds structurally related to this compound have demonstrated inhibitory effects against Trichophyton mentagrophytes, highlighting their potential as topical antifungal agents. The research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence antifungal efficacy (Novinson, Robins, & Matthews, 1977).
Antimicrobial and Anticonvulsant Activities
Further studies have explored the antimicrobial and anticonvulsant properties of this compound derivatives. One research identified novel uracil derivatives exhibiting significant in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. This study underscores the versatility of the pyrazolo[1,5-a]pyrimidine core in generating bioactive compounds (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011). Additionally, derivatives have been synthesized and evaluated for their anticonvulsant activities, demonstrating the potential for developing new therapeutic agents for epilepsy (Wang, Piao, Zhang, & Quan, 2015).
Fluorescent Probes for Biological and Environmental Sensing
The development of functional fluorophores based on the pyrazolo[1,5-a]pyrimidine scaffold represents another exciting research direction. These compounds have shown promising fluorescence properties, making them suitable as probes for detecting biologically or environmentally relevant species. The modification of the pyrazolo[1,5-a]pyrimidine structure to include various acceptor (A) or donor (D) groups has been found to enhance fluorescence intensity, demonstrating the adaptability of this chemical framework for applications in sensing and imaging (Castillo, Tigreros, & Portilla, 2018).
Safety and Hazards
Direcciones Futuras
The future directions for research on 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine and related compounds could involve further exploration of their potential applications in optical technologies . Additionally, their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propiedades
IUPAC Name |
5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-5-3-8-11-6(9)4-7(10)13(8)12-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQAJJHZVZJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C1)N=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)


![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)


